![molecular formula C24H23N7O B2797786 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide CAS No. 1797729-63-5](/img/structure/B2797786.png)

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

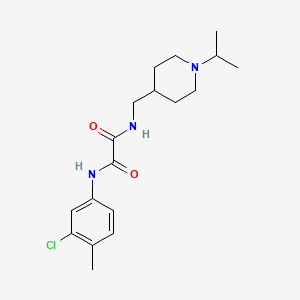

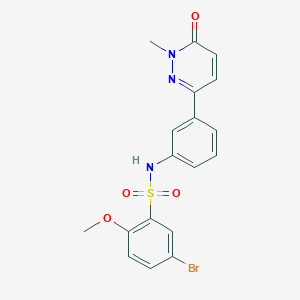

The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-3-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-3-carboxamide”, was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación

Anticonvulsant and Electronic Properties

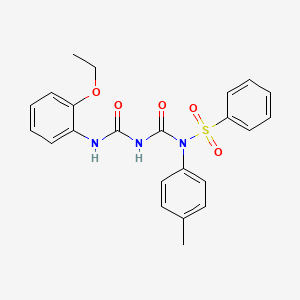

- Research has explored the crystal structures and electronic properties of anticonvulsant compounds with structural components similar to the given chemical. These studies provide insights into the chemical behavior and potential therapeutic applications of such compounds (Georges et al., 1989).

Antimicrobial Activity

- Compounds derived from 1,2,4-triazole have been evaluated for their antimicrobial activities. This includes the synthesis and assessment of new derivatives with potential applications in combating bacterial and fungal infections (Fandaklı et al., 2012).

Cancer Research

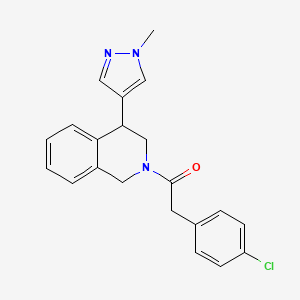

- Small-molecule androgen receptor downregulators incorporating triazolopyridazine moieties have been developed for advanced prostate cancer treatment. This research highlights the application of such compounds in targeting hormone receptors in cancer therapy (Bradbury et al., 2013).

Inhibition of Soluble Epoxide Hydrolase

- The discovery of compounds incorporating 1,3,5-triazinyl piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase demonstrates their potential in developing treatments for diseases where epoxide hydrolases play a key role (Thalji et al., 2013).

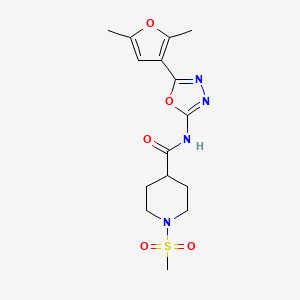

Antidiabetic Applications

- A study on triazolo-pyridazine-substituted piperazines explored their potential as anti-diabetic drugs through dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating their relevance in diabetes management (Bindu et al., 2019).

Propiedades

IUPAC Name |

N-(2-phenylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O/c32-24(27-21-11-5-4-10-20(21)18-7-2-1-3-8-18)19-9-6-14-30(15-19)22-12-13-23(29-28-22)31-17-25-16-26-31/h1-5,7-8,10-13,16-17,19H,6,9,14-15H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQPPCVHJNZKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2797708.png)

![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)

![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/no-structure.png)